Rolapitant hydrate hydrochloride

Pharmacokinetics CINV Dosing optimization

Procure Rolapitant hydrate hydrochloride (CAS 914462-92-3) for single-dose CINV protocols. Its 180h half-life and CYP3A4-sparing profile differentiate it from other NK1 antagonists. It's a dual P-gp/BCRP substrate ideal for transporter studies. Verify polymorphic form and hydrate stoichiometry for ANDA bioequivalence per RLD specifications.

Molecular Formula C25H29ClF6N2O3
Molecular Weight 555.0 g/mol
Cat. No. B12512427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRolapitant hydrate hydrochloride
Molecular FormulaC25H29ClF6N2O3
Molecular Weight555.0 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl
InChIInChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2
InChIKeyGZQWMYVDLCUBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rolapitant Hydrate Hydrochloride Procurement Guide | Long-Acting NK1 Antagonist for CINV Research


Rolapitant hydrate hydrochloride (CAS 914462-92-3) is a potent, selective, and competitive neurokinin-1 (NK1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in combination with other antiemetic agents. It is characterized by a uniquely long elimination half-life of approximately 180 hours, enabling single-dose administration per chemotherapy cycle, and a distinct drug-drug interaction profile lacking CYP3A4 inhibition or induction [1]. The hydrate hydrochloride salt form represents the pharmaceutically developed active pharmaceutical ingredient.

Rolapitant Hydrate Hydrochloride vs Aprepitant and Netupitant: Why Simple Substitution Is Not Supported


Despite all three commercially available oral NK1 receptor antagonists (rolapitant, aprepitant, and netupitant) sharing nanomolar affinity for the NK1 receptor, they exhibit substantial differences in elimination half-life, cytochrome P450 interaction profiles, dosing schedules, and transporter-mediated disposition that preclude straightforward interchangeability [1]. Aprepitant requires a 3-day oral regimen and both inhibits and induces CYP3A4, netupitant inhibits CYP3A4 with an intermediate 80-hour half-life, while rolapitant's 180-hour half-life supports single-dose administration with a CYP3A4-sparing interaction profile [2]. These divergent pharmacological properties directly impact clinical protocol design, concomitant medication selection, and procurement decisions.

Rolapitant Hydrate Hydrochloride Quantitative Differentiation Evidence Guide


Elimination Half-Life Comparison: Rolapitant (~180 h) vs Aprepitant (9–13 h) vs Netupitant (~80–96 h)

Rolapitant demonstrates the longest elimination half-life among commercially available oral NK1 receptor antagonists, with a value of approximately 180 hours following a single 180 mg oral dose, compared to 9–13 hours for oral aprepitant (or IV fosaprepitant) and approximately 80–96 hours for netupitant [1]. This extended half-life enables sustained receptor occupancy: rolapitant maintains >90% cortical NK1 receptor occupancy at 120 hours post-dose, whereas aprepitant's striatal receptor occupancy declines to approximately 54% at 120 hours [2]. The approximately 14–20-fold longer half-life relative to aprepitant and approximately 1.9–2.3-fold longer half-life relative to netupitant directly supports single-dose per cycle administration without the need for multi-day dosing [1].

Pharmacokinetics CINV Dosing optimization

CYP3A4 Interaction Profile: Rolapitant's Lack of CYP3A4 Inhibition vs Aprepitant and Netupitant

In contrast to both aprepitant and netupitant, which are significant inhibitors of CYP3A4 and require dose adjustment of concomitant CYP3A4 substrates such as dexamethasone, rolapitant does not inhibit or induce CYP3A4 [1]. A comparative interaction table confirms that aprepitant and netupitant demonstrate significant interaction with CYP3A4 substrates, whereas rolapitant shows no such interaction with CYP3A4 [2]. However, rolapitant is a moderate inhibitor of CYP2D6 (an interaction not shared by aprepitant or netupitant) and also inhibits the efflux transporters P-glycoprotein (P-gp; IC50 = 7.4 μM) and breast cancer resistance protein (BCRP; IC50 = 4.6 μM) [3]. This unique CYP interaction signature distinguishes rolapitant mechanistically from its in-class comparators.

Drug-drug interactions CYP450 metabolism Polypharmacy safety

Brain Penetration as P-gp and BCRP Substrate: A Distinctive CNS Safety Profile

Rolapitant is a substrate for both P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), with in vitro IC50 values of 7.4 μM and 4.6 μM for inhibition of these efflux transporters, respectively [1]. As a dual efflux transporter substrate, rolapitant's central nervous system penetration is actively limited by P-gp and BCRP at the blood-brain barrier, resulting in minimal CNS exposure despite its ability to cross the barrier [2]. This transporter-mediated CNS restriction distinguishes rolapitant from other NK1 antagonists that achieve higher brain concentrations, and may contribute to the low incidence of CNS adverse events observed in clinical trials [2]. Co-administration with narrow therapeutic index P-gp or BCRP substrates (e.g., digoxin) requires monitoring but is not contraindicated [3].

Blood-brain barrier Efflux transporters CNS safety

Clinical Efficacy in Delayed-Phase CINV: Complete Response Rate Improvement

In a phase III randomized controlled trial of patients receiving highly emetogenic chemotherapy (HEC) including cisplatin, rolapitant 180 mg added to 5-HT3 receptor antagonist plus dexamethasone demonstrated a complete response (CR) rate of 55.7% in the delayed phase (>24–120 hours post-chemotherapy) compared to 44.3% with active control (placebo plus 5-HT3 RA and dexamethasone), yielding an absolute improvement of 11.4 percentage points (p < 0.001) [1]. In the moderately emetogenic chemotherapy (MEC) setting, rolapitant 180 mg produced a delayed-phase CR rate of 71% versus 62% in the control group, a 9 percentage-point absolute improvement [2]. While direct head-to-head trials comparing rolapitant to aprepitant or netupitant are absent, the magnitude of benefit over active control in similarly designed trials establishes its clinical utility [3].

Delayed CINV Complete response HEC regimens

Receptor Binding Affinity and Selectivity: Ki = 0.66 nM with >1000-fold NK2/NK3 Selectivity

Rolapitant exhibits high-affinity binding to the human NK1 receptor with a Ki value of 0.66 nM, and demonstrates >1000-fold selectivity over human NK2 and NK3 receptor subtypes [1]. Functionally, rolapitant acts as a competitive antagonist with a calculated Kb of 0.17 nM in calcium efflux assays [1]. For comparative context, aprepitant has a reported pKi of 10.1 (Ki ~0.08 nM), netupitant has a pKi of 9.0 (Ki ~1 nM), and rolapitant has a pKi of 9.1 [2]. All three NK1 receptor antagonists possess nanomolar affinity, establishing rolapitant's potency within the expected range for the class while confirming its high selectivity profile [2].

Receptor pharmacology Binding affinity Selectivity profiling

Salt Form Solubility Profile: Hydrochloride Hydrate Formulation Enablement

Rolapitant free base is practically insoluble in water, necessitating salt formation for pharmaceutical development [1]. The hydrochloride salt of rolapitant demonstrates pH-dependent aqueous solubility with improved solubility at lower pH, and exhibits good solubility in common pharmaceutical solvents including ethanol, propylene glycol, and 40% hydroxypropyl beta cyclodextrin [1]. Commercially available rolapitant hydrochloride hydrate (CAS 914462-92-3, molecular weight 554.95) shows DMSO solubility of ≥100 mg/mL (180.19 mM) and ethanol solubility of 50 mg/mL (90.09 mM) at 25°C, with a reported logP of 7.1891 . The hydrochloride hydrate form is the pharmaceutically developed and regulatory-approved salt for both oral tablet and investigational intravenous formulations [2].

Physicochemical properties Salt selection Formulation development

Rolapitant Hydrate Hydrochloride: Recommended Application Scenarios for Research and Industrial Procurement


Preclinical CINV Model Studies Requiring Sustained NK1 Receptor Antagonism with Single-Dose Dosing

The 180-hour half-life of rolapitant supports single-dose administration protocols in ferret or gerbil emesis models, achieving sustained NK1 receptor occupancy for >120 hours without repeated dosing. This is particularly valuable for multi-day chemotherapy emesis studies where aprepitant or netupitant would require daily or multi-dose regimens. Minimal effective dose of 0.1 mg/kg in gerbil foot-tapping assays and efficacy at 0.1–1 mg/kg in ferret acute/delayed emesis models have been established [1]. Researchers should procure the hydrochloride hydrate salt (CAS 914462-92-3) rather than free base for in vivo dosing to ensure adequate solubility and bioavailability.

Drug-Drug Interaction Studies Evaluating CYP3A4-Sparing Antiemetic Agents

Rolapitant's lack of CYP3A4 inhibition or induction makes it an ideal comparator or positive control in drug-drug interaction studies where CYP3A4-mediated interactions must be minimized. This property distinguishes it from aprepitant and netupitant, both of which are significant CYP3A4 inhibitors requiring dexamethasone dose reduction [1]. Conversely, rolapitant's moderate CYP2D6 inhibition and P-gp/BCRP inhibition (IC50 7.4 μM and 4.6 μM, respectively) provide a distinct interaction signature for studying transporter-mediated and CYP2D6-dependent drug disposition [2]. Procurement should prioritize authenticated reference standards for analytical method development.

Transporter-Mediated CNS Penetration and Safety Pharmacology Investigations

Rolapitant's characterization as a dual P-gp and BCRP substrate with defined in vitro IC50 values for transporter inhibition (7.4 μM and 4.6 μM) provides a well-characterized tool compound for investigating efflux transporter-mediated restriction of brain penetration [1]. This property may underlie the compound's favorable CNS safety profile in clinical use [2]. Studies requiring a CNS-penetrant NK1 antagonist that is nonetheless actively effluxed at the blood-brain barrier—enabling peripheral antiemetic efficacy with limited central exposure—should prioritize rolapitant over NK1 antagonists with higher unbound brain partitioning. The hydrochloride hydrate form is recommended for consistent solubility in in vitro transporter assay systems.

Generic Pharmaceutical Development and ANDA Bioequivalence Studies

The hydrochloride hydrate salt form (CAS 914462-92-3) is the reference listed drug (RLD) salt for Varubi (rolapitant) tablets [1]. Generic development programs and abbreviated new drug application (ANDA) bioequivalence studies must utilize this specific salt and hydrate stoichiometry to match the innovator product. Key differentiating specifications for procurement include: polymorphic form verification, pH-dependent solubility profile confirmation, and absence of CYP3A4-interacting impurities. The primary US patent (US 7,049,320) and formulation patent (WO2018094394A1) provide reference specifications for pharmaceutical equivalence assessment [2].

Quote Request

Request a Quote for Rolapitant hydrate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.